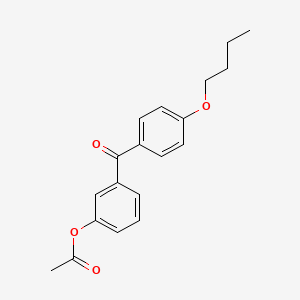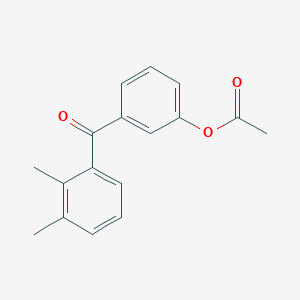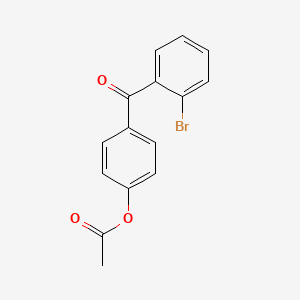
4-Bromo-3'-fluoro-5'-methylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3’-fluoro-5’-methylbenzophenone” is an organic compound that has gained much scientific interest due to its unique physical and chemical properties. It has potential applications in various fields of research and industry. The IUPAC name for this compound is (4-bromophenyl)-(3-fluoro-5-methylphenyl)methanone .
Molecular Structure Analysis
The molecular formula of “4-Bromo-3’-fluoro-5’-methylbenzophenone” is C14H10BrFO . The molecular weight is 293.13 g/mol. The InChI code is 1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Photoactive Compounds
4-Bromo-3’-fluoro-5’-methylbenzophenone: is used in the synthesis of photoactive compounds, such as ortho-fluoroazobenzenes . These compounds are of interest due to their potential applications in photochromic materials, which can change color upon exposure to light. This property is valuable for creating advanced sensors, data storage solutions, and molecular switches.
Development of Photomechanical Materials
The compound’s derivatives have been studied for their ability to undergo mechanical motions like twisting and bending when exposed to light . This conversion of photochemical energy to mechanical energy is crucial for the development of next-generation light-responsive smart materials.
Photochemical Studies
4-Bromo-3’-fluoro-5’-methylbenzophenone: is also pivotal in photochemical studies to understand the behavior of molecules under UV light. It helps in exploring the photophysics of molecules, which is essential for the development of UV protection materials and understanding the degradation of materials under sunlight .
NMR Spectroscopy Analysis
The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study the influence of fluorine atoms on the spectra of organic molecules. This analysis is important for the structural determination and understanding the electronic environment of molecules .
Synthesis of Azobenzene Derivatives
Azobenzene derivatives synthesized using 4-Bromo-3’-fluoro-5’-methylbenzophenone are investigated for their desirable photoactive properties. These derivatives are significant for their fast isomerization properties and resistance to fatigue, making them suitable for various optical applications .
Research in Solid-State Chemistry
The compound is integral to research in solid-state chemistry, particularly in the study of crystallographically unique rotomers. Understanding the structure and behavior of these rotomers in the crystalline state can lead to advancements in crystal engineering and design .
Safety and Hazards
The safety data sheet for benzophenones suggests that they may be hazardous. They may cause skin and eye irritation, and specific target organ toxicity through prolonged or repeated exposure . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-6-11(8-13(16)7-9)14(17)10-2-4-12(15)5-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLWBTULIRZEJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234158 |
Source


|
| Record name | (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-fluoro-5'-methylbenzophenone | |
CAS RN |
951886-71-8 |
Source


|
| Record name | (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














